molecular formula C8H5F2NO B1324910 2-(2,4-Difluorophenoxy)acetonitrile CAS No. 942473-60-1

2-(2,4-Difluorophenoxy)acetonitrile

Cat. No. B1324910
M. Wt: 169.13 g/mol
InChI Key: RQGCOFGRVHZLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2,4-Difluorophenoxy)acetonitrile” is a chemical compound with the molecular formula C8H5F2NO . It has a molecular weight of 169.13 .


Molecular Structure Analysis

The molecular structure of “2-(2,4-Difluorophenoxy)acetonitrile” consists of a nitrile group (-CN) attached to a two-carbon chain, which is further connected to a phenyl ring with two fluorine atoms at the 2 and 4 positions .

Scientific Research Applications

  • “2-(2,4-Difluorophenoxy)acetonitrile” is a chemical with the molecular formula C8H5F2NO and a molecular weight of 169.13 . It’s used for research purposes and is not intended for diagnostic or therapeutic use .
  • This compound is available for purchase from various biochemical companies, such as Santa Cruz Biotechnology and MilliporeSigma .
  • In terms of safety, it’s important to handle this compound with care. It’s labeled with the GHS07 pictogram, and the hazard statements include H302, H312, and H332 . Precautionary measures include avoiding ingestion, skin contact, and inhalation .

As for its applications, one potential use of acetonitrile (a similar compound) is in organic synthesis . In this process, acetonitrile can be used as a solvent and a CN source to synthesize arylacrylonitriles . The reaction conditions can tolerate a variety of substrates, including electron-donating groups, strong electron-withdrawing groups, and sterically bulky groups .

Safety And Hazards

The safety information for “2-(2,4-Difluorophenoxy)acetonitrile” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As “2-(2,4-Difluorophenoxy)acetonitrile” is a research chemical, its future directions would likely depend on the results of ongoing and future research studies .

properties

IUPAC Name

2-(2,4-difluorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGCOFGRVHZLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenoxy)acetonitrile

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